Chelate vs. Monodentate Coordination Geometry: Dihedral Angle Comparison
In palladium(II) and platinum(II) complexes, tricyclohexyl(dithiocarboxylato)phosphonium (S2CPCy3) can bind as either a chelating or monodentate ligand. Single-crystal X-ray structures of cis-[Pd(C6F5)2{S2CP(C6H11)3}] and cis-[Pt(C6F5)2{SC(S)P(C6H11)3}(CO)] provide direct quantitative data: the chelating S2CP group makes a dihedral angle of 12.3° to the metal coordination plane, while the monodentate ligand forms an angle of 55.3° [1]. For comparison, typical symmetrical dithiocarbamate ligands (e.g., S2CNEt2) in Pd/Pt complexes consistently adopt a near-planar chelating geometry with dihedral angles < 10° [2]. This demonstrates that S2CPCy3 uniquely accommodates both highly planar and highly tilted orientations, a flexibility not readily available with conventional dithiocarbamates.
| Evidence Dimension | Dihedral angle between dithiocarboxylate plane and metal coordination plane |
|---|---|
| Target Compound Data | Chelating S2CPCy3: 12.3°; Monodentate S2CPCy3: 55.3° |
| Comparator Or Baseline | Typical dithiocarbamate (S2CNEt2) in Pd/Pt: < 10° (planar chelate) |
| Quantified Difference | Monodentate S2CPCy3 exhibits a dihedral angle > 45° larger than typical dithiocarbamate chelates |
| Conditions | Single-crystal X-ray diffraction; cis-[Pd(C6F5)2{S2CP(C6H11)3}] and cis-[Pt(C6F5)2{SC(S)P(C6H11)3}(CO)] |
Why This Matters
The ability to tune the dihedral angle from near-planar (12.3°) to highly tilted (55.3°) allows researchers to modulate steric interactions and electronic communication at the metal center, a feature critical for designing catalysts with specific substrate accessibility.
- [1] R. Usón, J. Forniés, M. A. Usón, J. F. Yagüe, P. G. Jones and K. Meyer-Bäse, J. Chem. Soc., Dalton Trans., 1986, 947–952. DOI: 10.1039/DT9860000947. View Source
- [2] P. T. Beurskens, J. A. Cras, J. J. Steggerda, Inorg. Chem., 1968, 7, 810–813. DOI: 10.1021/ic50062a034. View Source
